1-(2-Bromoethyl)-3-chloro-2-fluorobenzene
Description
Significance of Bromoethyl-Substituted Fluoro-Chloroarenes in Synthetic Strategy
The strategic importance of bromoethyl-substituted fluoro-chloroarenes, such as 1-(2-bromoethyl)-3-chloro-2-fluorobenzene (B6234863), lies in the unique combination of reactive sites within the molecule. The presence of three different halogens (fluorine, chlorine, and bromine) attached to both the aromatic ring and the alkyl side chain imparts a high degree of synthetic versatility.
Orthogonal Reactivity : The carbon-halogen bonds (C-F, C-Cl, C-Br) exhibit different strengths and reactivity profiles. The C-Br bond is typically the most reactive in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the C-Cl bond, while the C-F bond is generally the most inert under these conditions. This hierarchy allows chemists to selectively functionalize the molecule at one position while leaving the others intact for subsequent transformations.
The Bromoethyl Group : The 2-bromoethyl side chain is a key functional handle. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and thiols. This makes it an invaluable synthon for constructing more complex side chains or for linking the aromatic core to other molecular fragments.
These features make compounds like this compound valuable intermediates for creating libraries of complex molecules for screening in drug discovery and materials science. alfa-chemistry.com
Historical Context of Polyhalogenated Aromatic Precursors in Complex Molecule Synthesis
The use of polyhalogenated aromatic compounds as precursors in organic synthesis has a rich history, dating back to the foundational developments in aromatic chemistry. Early methods for introducing multiple halogens onto an aromatic ring often relied on electrophilic aromatic substitution, but controlling the regioselectivity could be challenging.
A significant advancement was the development of diazotization reactions, such as the Sandmeyer reaction, which provided a reliable method for introducing halogens at specific positions on an aromatic ring starting from an aniline (B41778) precursor. orgsyn.org For instance, a compound like 2-chloro-3-fluorobromobenzene can be synthesized from 3-chloro-2-fluoroaniline (B1295074) through a two-step process involving bromination followed by a diazotization-deamination reaction. google.com These methods enabled the rational synthesis of a wide array of specifically substituted polyhalogenated aromatic building blocks.
Historically, these precursors were crucial for studying the mechanisms of aromatic substitution and for synthesizing dyes and other early industrial chemicals. In modern synthesis, their role has expanded dramatically with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. Polyhalogenated aromatics became key substrates for these powerful bond-forming reactions, allowing for the construction of complex biaryl systems, polymers, and other conjugated materials. wikipedia.orgresearchgate.net This historical progression from classical methods to modern catalytic chemistry underscores the enduring importance of polyhalogenated aromatic precursors in the ongoing quest to build molecular complexity.
Data for a Structurally Related Compound
Due to the limited availability of specific experimental data for this compound, the following table provides physical and chemical properties for the structurally similar compound 1-(2-Bromoethyl)-3-chlorobenzene , which lacks the fluorine substituent. This data serves as a reference point for understanding the general characteristics of this class of compounds.
| Property | Value | Source |
| Chemical Formula | C₈H₈BrCl | lookchem.comnih.gov |
| Molecular Weight | 219.50 g/mol | lookchem.comnih.gov |
| CAS Number | 16799-05-6 | lookchem.comnih.gov |
| Boiling Point | 239.3 °C at 760 mmHg | lookchem.com |
| Density | 1.489 g/cm³ | lookchem.com |
| Refractive Index | 1.571 | lookchem.com |
| Flash Point | 118 °C | lookchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrClF |
|---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-chloro-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 |
InChI Key |
KUGLLBOELBLUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromoethyl 3 Chloro 2 Fluorobenzene
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical steps. wikipedia.orgias.ac.in The analysis of 1-(2-bromoethyl)-3-chloro-2-fluorobenzene (B6234863) suggests several possible disconnection points.
A primary disconnection can be made at the carbon-carbon bond between the benzene (B151609) ring and the ethyl side chain. This leads to a substituted benzene synthon and a two-carbon electrophilic synthon. A second key disconnection is at the carbon-bromine bond of the ethyl side chain.
Another strategic approach involves disconnecting the halogen substituents from the aromatic ring. The order of these disconnections is critical and is guided by the directing effects of the existing substituents in the forward synthesis. For instance, the fluorine and chlorine atoms are ortho, para-directing, while the bromoethyl group, being weakly deactivating, is also an ortho, para-director.
The retrosynthetic pathways can be visualized as a tree of possibilities, where each branch represents a potential synthetic route. ias.ac.in The most viable routes are then selected based on the availability of starting materials, reaction yields, and selectivity.
A plausible retrosynthetic analysis is outlined below:
Target Molecule: this compound
Disconnection 1 (C-Br bond): This suggests a precursor alcohol, 2-(3-chloro-2-fluorophenyl)ethanol, which can be converted to the target molecule via a substitution reaction.
Disconnection 2 (C-C bond): This leads to a 1-chloro-2-fluorobenzene (B165100) derivative and a two-carbon electrophile. For instance, a Friedel-Crafts acylation with acetyl chloride would yield an acetophenone (B1666503) intermediate.
Disconnection 3 (Aromatic C-Halogen bonds): This approach would start with a simpler benzene derivative and introduce the halogens regioselectively.
Targeted Synthesis Routes
Based on the retrosynthetic analysis, several targeted synthesis routes can be proposed. These routes often involve a combination of aromatic substitution reactions and side-chain modifications.
Strategies Involving Regioselective Halogenation on Aromatic Rings
The regioselective introduction of chlorine and fluorine onto a benzene ring is a critical step in many potential syntheses of the target compound. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution (EAS) reactions.
One possible starting material is 2-fluoroaniline (B146934). The amino group is a strong activating group and an ortho, para-director. Chlorination of 2-fluoroaniline would likely yield a mixture of isomers. A more controlled approach involves the Sandmeyer reaction. For example, starting with 3-chloro-2-fluoroaniline (B1295074), a bromine atom can be introduced at the 1-position via a Sandmeyer reaction to yield 1-bromo-3-chloro-2-fluorobenzene. google.com
Another strategy could involve the halogenation of a pre-existing substituted benzene. For example, the bromination of 1-chloro-2-fluorobenzene would need to be carefully controlled to achieve the desired 3-chloro substitution pattern, considering the directing effects of both fluorine and chlorine.
| Starting Material | Reagents | Product | Reaction Type |
| 3-chloro-2-fluoroaniline | 1. NaNO2, HBr 2. CuBr | 1-Bromo-3-chloro-2-fluorobenzene | Diazotization followed by Sandmeyer reaction |
| 1-chloro-2-fluorobenzene | Br2, Lewis Acid (e.g., FeCl3) | Mixture of brominated isomers | Electrophilic Aromatic Substitution |
Approaches to Bromoethyl Side-Chain Introduction
The introduction of the 2-bromoethyl side chain can be achieved through several established methods.
Friedel-Crafts Acylation followed by Reduction and Bromination: A common and reliable method involves the Friedel-Crafts acylation of a suitable substituted benzene, such as 1-chloro-2-fluorobenzene, with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting acetophenone derivative can then be reduced to the corresponding alcohol, which is subsequently converted to the bromoethyl group using a brominating agent like phosphorus tribromide or hydrobromic acid.
Friedel-Crafts Alkylation: Direct alkylation with 2-bromoethanol (B42945) is also a possibility, though Friedel-Crafts alkylations are often prone to polysubstitution and rearrangements.
From a Phenylacetic Acid Derivative: A substituted phenylacetic acid can be reduced to the corresponding 2-phenylethanol, which can then be brominated.
A plausible sequence starting from 1-chloro-2-fluorobenzene is detailed below:
| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |
| 1 | 1-chloro-2-fluorobenzene | Acetyl chloride, AlCl3 | 1-(3-chloro-2-fluorophenyl)ethanone | Friedel-Crafts Acylation |
| 2 | 1-(3-chloro-2-fluorophenyl)ethanone | NaBH4, Methanol | 2-(3-chloro-2-fluorophenyl)ethanol | Reduction |
| 3 | 2-(3-chloro-2-fluorophenyl)ethanol | PBr3 or HBr | This compound | Bromination |
Multi-step Convergent and Divergent Synthesis Paradigms
The synthesis of a polysubstituted aromatic compound like this compound can be approached using either a convergent or a divergent strategy.
Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. In this context, a key intermediate, such as 1-(3-chloro-2-fluorophenyl)ethanone, could be used to synthesize not only the target bromoethyl compound but also other derivatives by modifying the side chain.
Green Chemistry Principles in Synthesis of the Compound
Applying green chemistry principles to the synthesis of halogenated aromatic compounds is crucial to minimize environmental impact. rsc.orgtaylorfrancis.com This involves considering the atom economy, using less hazardous reagents, and reducing waste. rsc.org
Solvent Minimization and Alternative Media Approaches
Traditional electrophilic aromatic halogenations often use chlorinated solvents, which are environmentally persistent. rsc.org Green chemistry encourages the use of alternative, more benign solvents or even solvent-free conditions.
Alternative Solvents: Research is ongoing into the use of ionic liquids, supercritical fluids, or water as reaction media for halogenation reactions. These can offer advantages in terms of recyclability and reduced toxicity.
Solvent-Free Reactions: Performing reactions in the absence of a solvent, for example, by grinding solid reactants together (mechanochemistry), can significantly reduce waste.
Catalytic Approaches: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing the need for harsh reagents and purification steps. For instance, indole-catalytic protocols have been developed for the environmentally benign electrophilic bromination of aromatics. rsc.org
The development of greener synthetic routes for compounds like this compound is an active area of chemical research, aiming to balance the need for these complex molecules with the imperative of environmental sustainability.
Catalyst Development for Sustainable Synthesis
In the pursuit of sustainable chemical manufacturing, the development of efficient catalysts is paramount. For the hypothetical synthesis of this compound, which could potentially involve steps such as electrophilic aromatic substitution or functional group interconversion, the choice of catalyst would be critical in minimizing environmental impact and enhancing reaction efficiency.
Modern catalyst design emphasizes the use of earth-abundant, non-toxic metals, and organocatalysts to replace traditional, more hazardous options like heavy metals. For a potential bromoethylation reaction on a halogenated benzene derivative, research would likely focus on developing solid acid catalysts or supported metal catalysts. These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture, reusability, and often, improved stability, all of which contribute to a more sustainable process. The goal would be to identify a catalyst that promotes high selectivity for the desired product, thereby reducing the formation of byproducts and simplifying purification processes.
Hypothetical Catalyst Comparison for a Bromoethylation Precursor Step
| Catalyst Type | Potential Advantages | Potential Challenges |
| Homogeneous Lewis Acids (e.g., AlCl₃, FeBr₃) | High reactivity and well-understood mechanisms. | Difficult to separate from the product, often required in stoichiometric amounts, and can generate significant waste. |
| Heterogeneous Solid Acids (e.g., Zeolites, Nafion) | Easily separable and reusable, potentially milder reaction conditions. | May exhibit lower activity compared to homogeneous catalysts, and catalyst deactivation can be an issue. |
| Photocatalysts | Can enable novel reaction pathways under mild conditions using light as an energy source. | Scalability can be a challenge, and the quantum yield may be low. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
For any potential synthesis of this compound, a high atom economy would be a key objective. The choice of synthetic route would significantly impact this metric. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.
Reaction efficiency is a broader concept that encompasses not only atom economy but also factors like reaction yield, energy consumption, and the use of solvents and purification agents. To maximize reaction efficiency in a hypothetical synthesis, process optimization would be crucial. This would involve a systematic study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to achieve the highest possible yield with the lowest possible environmental footprint.
Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 3 Chloro 2 Fluorobenzene
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org The substituents on the ring play a critical role in determining the rate and regioselectivity of the reaction. vanderbilt.edu
Influence of Halogen Substituents on Ring Activation/Deactivation
All halogen substituents (Fluorine, Chlorine, Bromine) are deactivating groups in electrophilic aromatic substitution. vanderbilt.edu This deactivation stems from their strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org The inductive effect is a consequence of the high electronegativity of the halogens, which pulls electron density away from the ring through the sigma bond.
The 2-bromoethyl group is also considered a deactivating group. Although alkyl groups are typically activating, the presence of the electronegative bromine atom on the ethyl chain exerts an electron-withdrawing inductive effect, pulling electron density away from the ring.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |
|---|---|---|---|
| -F | Strong | Moderate | Deactivating |
| -Cl | Strong | Weak | Deactivating |
| -Br (on ring) | Strong | Weak | Deactivating |
| -CH₂CH₂Br | Weakly Withdrawing | None | Deactivating |
Regioselectivity in Electrophilic Attack
The directing effect of the substituents determines the position of electrophilic attack. Halogens are ortho-, para-directors. libretexts.orglibretexts.org This is because the resonance donation of a lone pair of electrons from the halogen can stabilize the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org This stabilization is not possible for meta attack.
In 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene (B6234863), the three available positions for electrophilic attack are C4, C5, and C6. The directing effects of the substituents must be considered collectively:
Fluorine (at C2): Directs ortho (C3, which is blocked) and para (C5).
Chlorine (at C3): Directs ortho (C2 and C4) and para (C6).
2-Bromoethyl group (at C1): As a deactivating group, it weakly directs to the meta positions (C3 and C5).
Considering these effects:
Attack at C4: This position is ortho to the chlorine and meta to the fluorine and the bromoethyl group. The directing effect of chlorine favors this position.
Attack at C5: This position is para to the fluorine and meta to the bromoethyl group and chlorine. The strong para-directing effect of fluorine makes this a likely site of attack.
Attack at C6: This position is para to the chlorine and ortho to the bromoethyl group. The directing effect of chlorine favors this position, but it is sterically hindered by the adjacent bromoethyl group.
The final regioselectivity will be a balance of these electronic effects and steric hindrance. Attack at C5 is electronically favored due to the strong para-directing effect of fluorine. Attack at C4 is also plausible, directed by the chlorine. Attack at C6 is less likely due to steric hindrance from the bulky 2-bromoethyl group. uomustansiriyah.edu.iq
| Position of Attack | Directing Influence | Predicted Outcome |
|---|---|---|
| C4 | Ortho to -Cl; Meta to -F and -CH₂CH₂Br | Possible product |
| C5 | Para to -F; Meta to -Cl and -CH₂CH₂Br | Major product likely |
| C6 | Para to -Cl; Ortho to -CH₂CH₂Br | Minor product due to sterics |
Nucleophilic Aromatic Substitution Reactions
Aryl halides are generally unreactive towards nucleophiles under standard conditions. pw.live However, nucleophilic aromatic substitution (SNA_r) can occur if the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orglibretexts.org
Examination of Halogen Displacement Pathways
In this compound, the halogen atoms themselves act as electron-withdrawing groups, but they are not as strongly activating as groups like nitro (-NO2). numberanalytics.com Therefore, forcing conditions such as high temperature and pressure would likely be required for a nucleophilic aromatic substitution to occur. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized carbanion, followed by the elimination of a leaving group. libretexts.org
Competition Between Halogen Leaving Groups (Br, Cl, F)
In nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. stackexchange.com The bond to the leaving group is not broken in this step. The relative reactivity of the halogens as leaving groups in SNA_r reactions is often F > Cl ≈ Br > I. wikipedia.orgnumberanalytics.comnih.gov This is the opposite of the trend seen in SN1 and SN2 reactions.
This "inverted" order is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge of the Meisenheimer complex through its powerful inductive effect. wikipedia.org Therefore, the carbon atom attached to the fluorine is the most electrophilic and most susceptible to nucleophilic attack. Consequently, in a competitive scenario, the fluorine atom at the C2 position would be the most likely halogen to be displaced by a strong nucleophile.
| Halogen Leaving Group | Position | Electronegativity | Leaving Group Ability in SNAr |
|---|---|---|---|
| -F | C2 | 3.98 | Highest |
| -Cl | C3 | 3.16 | Intermediate |
| -Br (on ring) | - | 2.96 | Intermediate |
Direct and Aryne-Mediated Nucleophilic Aromatic Substitution
Under very strong basic conditions (e.g., sodium amide, NaNH2), an alternative mechanism for nucleophilic aromatic substitution can occur, known as the elimination-addition or "aryne" mechanism. greyhoundchrom.comtcichemicals.com This pathway involves the elimination of a proton and a halide from adjacent carbons to form a highly reactive benzyne (B1209423) intermediate. wikipedia.org
For this compound, the formation of a benzyne intermediate is possible. A strong base could abstract a proton from C4. If the chlorine at C3 then leaves, a 4-(2-bromoethyl)-3-fluorobenzyne would be formed. Alternatively, if the fluorine at C2 leaves, a 4-(2-bromoethyl)-5-chlorobenzyne would be formed. The nucleophile would then add to the benzyne, followed by protonation to give the final product. The regioselectivity of the nucleophilic addition to the unsymmetrical aryne would result in a mixture of products. Given the presence of halogens at both C2 and C3, formation of an aryne intermediate under strongly basic conditions is a plausible reaction pathway. greyhoundchrom.com
Reactions Involving the Bromoethyl Side Chain
The presence of a bromoethyl group attached to the 1-(3-chloro-2-fluorophenyl) moiety introduces a reactive site amenable to a variety of transformations. The primary alkyl bromide is susceptible to nucleophilic attack and elimination reactions, and its proximity to the aromatic ring allows for potential intramolecular cyclizations.
Nucleophilic Displacement at the Aliphatic Carbon
The carbon atom bonded to the bromine in the ethyl side chain of this compound is a primary electrophilic center. Consequently, it is susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. science-revision.co.ukstudymind.co.ukchemguide.co.ukchemguide.co.uk This bimolecular reaction involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. studymind.co.uk
A variety of nucleophiles can be employed to functionalize the bromoethyl side chain. For instance, reaction with hydroxide (B78521) ions (OH⁻) would yield the corresponding alcohol, 2-(3-chloro-2-fluorophenyl)ethanol. Similarly, alkoxides (RO⁻) would produce ethers, and cyanide ions (CN⁻) would lead to the formation of nitriles, which can be further hydrolyzed to carboxylic acids. Amines and ammonia (B1221849) can also act as nucleophiles, resulting in the formation of primary, secondary, or tertiary amines, depending on the stoichiometry and reaction conditions. studymind.co.uk
The general scheme for the SN2 reaction at the bromoethyl side chain can be depicted as follows:
Scheme 1: General Nucleophilic Substitution (SN2) at the Bromoethyl Side Chain
Where Nu⁻ represents a generic nucleophile.
The following table illustrates potential products from the nucleophilic displacement of the bromoethyl group with various nucleophiles.
Interactive Table 3.3.1: Representative Nucleophilic Displacement Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Name | Product Structure |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-(3-chloro-2-fluorophenyl)ethanol | Cl-C₆H₃(F)-CH₂CH₂OH |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(3-chloro-2-fluorophenyl)propanenitrile | Cl-C₆H₃(F)-CH₂CH₂CN |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 1-(2-azidoethyl)-3-chloro-2-fluorobenzene | Cl-C₆H₃(F)-CH₂CH₂N₃ |
| Acetate (CH₃COO⁻) | Sodium Acetate (NaOAc) | 2-(3-chloro-2-fluorophenyl)ethyl acetate | Cl-C₆H₃(F)-CH₂CH₂OCOCH₃ |
Elimination Reactions to Form Styrenyl Derivatives
In the presence of a strong base, this compound can undergo an elimination reaction to form 1-chloro-2-fluoro-3-vinylbenzene. This reaction, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from the carbon adjacent to the aromatic ring (the β-carbon) and the concurrent departure of the bromide ion. chemistry.coachpressbooks.pub
The regioselectivity of this elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. However, in this case, there is only one possible elimination product. The use of bulky bases, such as potassium tert-butoxide (t-BuOK), can favor the Hofmann product (the less substituted alkene), but this is not a factor for this particular substrate. pressbooks.publibretexts.orgorgosolver.commasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. chemistry.coach
Scheme 2: E2 Elimination of this compound
Competition between SN2 and E2 reactions is a common consideration for primary alkyl halides. chemistry.coach The outcome is influenced by the nature of the base/nucleophile and the reaction conditions. Strong, sterically hindered bases favor elimination, while strong, non-hindered nucleophiles tend to favor substitution. chemistry.coachorgosolver.com
Interactive Table 3.3.2: Conditions Favoring Elimination vs. Substitution
| Reagent | Reagent Type | Predominant Reaction | Rationale |
| Sodium Hydroxide (NaOH) | Strong Base / Strong Nucleophile | SN2 / E2 Competition | Small size allows for both nucleophilic attack and proton abstraction. |
| Potassium tert-Butoxide (t-BuOK) | Strong, Bulky Base | E2 Elimination | Steric hindrance disfavors nucleophilic attack, promoting proton abstraction. masterorganicchemistry.com |
| Sodium Ethoxide (NaOEt) | Strong Base / Strong Nucleophile | SN2 / E2 Competition | Similar to NaOH, can act as both a base and a nucleophile. |
| Sodium Cyanide (NaCN) | Good Nucleophile / Weak Base | SN2 Substitution | The cyanide ion is a potent nucleophile but a relatively weak base. |
Cyclization Reactions Initiated by the Bromoethyl Group
The bromoethyl group can act as an electrophile in intramolecular cyclization reactions, where the aromatic ring serves as the nucleophile. This type of reaction, often a variation of the Friedel-Crafts alkylation, can lead to the formation of a new ring fused to the benzene ring. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which enhances the electrophilicity of the alkyl halide.
For this compound, an intramolecular Friedel-Crafts alkylation would be expected to yield a dihydronaphthalene derivative. The Lewis acid would coordinate with the bromine atom, facilitating its departure and generating a carbocation or a carbocation-like species, which is then attacked by the electron-rich aromatic ring. The position of cyclization on the aromatic ring is directed by the existing substituents. In this case, cyclization would likely occur at the position ortho to the fluoro group and para to the chloro group, leading to the formation of 5-chloro-6-fluoro-1,2-dihydronaphthalene. The formation of five- and six-membered rings through such intramolecular reactions is generally favored. wikipedia.org
Scheme 3: Proposed Intramolecular Friedel-Crafts Alkylation
Radical-initiated cyclizations are also a possibility, where a radical is generated at the benzylic position, which can then attack an internal multiple bond if one were present. wikipedia.org However, for the saturated bromoethyl side chain, ionic pathways like the Friedel-Crafts reaction are more probable under appropriate catalytic conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The halogenated aromatic ring of this compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki, Stille, Heck, and Sonogashira Coupling Strategies
The chloro and bromo substituents on the benzene ring can both participate in cross-coupling reactions, though their reactivity differs. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl. scispace.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used for the formation of biaryl compounds.
Stille Coupling: The Stille reaction couples the aryl halide with an organotin compound (organostannane) using a palladium catalyst. libretexts.orgwikipedia.orguwindsor.cayoutube.com It is known for its tolerance of a wide range of functional groups.
Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgnih.gov The regioselectivity of the addition to the alkene can often be controlled by the choice of ligands and reaction conditions. chemrxiv.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgrsc.org
Interactive Table 3.4.1: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Biaryl or vinylarene |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst | Biaryl or vinylarene |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst | Arylalkyne |
Chemoselectivity in Coupling Reactions with Multiple Halogens
A key consideration for the cross-coupling reactions of this compound is chemoselectivity. Since the molecule contains both a chloro and a bromo substituent on the aromatic ring, it is possible to selectively react at one of these positions. The difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition steps. scispace.com
This reactivity difference can be exploited to perform sequential cross-coupling reactions. For example, a Suzuki or Sonogashira coupling can be performed under conditions that selectively cleave the C-Br bond, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction. acs.org The choice of palladium catalyst, ligands, and reaction conditions can be fine-tuned to enhance this selectivity. rsc.org For instance, certain bulky, electron-rich phosphine (B1218219) ligands can promote the coupling of less reactive aryl chlorides, but under milder conditions, selectivity for the bromide is typically observed. researchgate.net
Scheme 4: Chemoselective Suzuki Coupling
This selective functionalization is a powerful strategy in organic synthesis, allowing for the stepwise construction of complex molecules from a single dihalogenated starting material.
Catalyst Design and Ligand Effects in Cross-Coupling
No studies detailing the cross-coupling reactions of this compound were found. Therefore, information regarding optimal catalyst systems (e.g., palladium, nickel, or copper-based), the effect of various phosphine or N-heterocyclic carbene ligands on reaction efficiency, or comparative data on coupling with different organometallic reagents is unavailable.
Radical Reactions and Mechanistic Studies
There is no specific literature on the radical-based transformations of this compound. The following subsections could not be addressed with factual data:
Homolytic Cleavage of C-Br Bonds
No experimental or computational studies were identified that investigate the conditions required for the homolytic cleavage of the carbon-bromine bond in the bromoethyl side chain of this specific molecule, nor the properties of the resulting radical intermediate.
Radical Cyclization Pathways
The potential for the radical generated from C-Br bond cleavage to undergo intramolecular cyclization onto the aromatic ring is a plausible reaction pathway. However, no research has been published that explores this possibility, including the regioselectivity of such a cyclization or the influence of the chloro and fluoro substituents on the process.
Photoredox Catalysis in Compound Transformations
The application of photoredox catalysis to induce reactions involving this compound has not been reported. There is no information on its behavior under various photocatalytic conditions, such as its redox potentials or its participation in energy or electron transfer processes with common photocatalysts.
Advanced Applications in Organic Synthesis
As a Precursor for Pharmaceutical Intermediates
The strategic placement of reactive halogen atoms and an alkylating bromoethyl chain makes 1-(2-bromoethyl)-3-chloro-2-fluorobenzene (B6234863) a versatile scaffold for the synthesis of pharmaceutical intermediates. These intermediates are crucial stepping stones in the development of new therapeutic agents.
Strategies for Introducing Complex Pharmacophores
The bromoethyl group of this compound serves as a primary site for introducing complex pharmacophores through nucleophilic substitution reactions. This allows for the attachment of various functional groups that are essential for biological activity. For instance, the bromoethyl moiety can react with amines, thiols, or alcohols to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This versatility is critical in medicinal chemistry for creating libraries of compounds for drug discovery.
The presence of three different halogens on the aromatic ring offers opportunities for regioselective modifications through cross-coupling reactions. The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited to sequentially introduce different substituents, leading to the construction of highly functionalized and complex aromatic cores.
| Reaction Type | Reagent/Catalyst | Bond Formed | Potential Pharmacophore Introduced |
| Nucleophilic Substitution | Primary/Secondary Amines | C-N | Amine functionalities, Heterocycles |
| Nucleophilic Substitution | Thiols | C-S | Thioethers, Sulfur-containing heterocycles |
| Suzuki Coupling | Arylboronic acids / Pd catalyst | C-C | Biaryl systems |
| Buchwald-Hartwig Amination | Amines / Pd catalyst | C-N | Arylamines |
Synthesis of Heterocyclic Scaffolds
Heterocyclic structures are fundamental components of many pharmaceuticals. This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds. Intramolecular cyclization reactions, often following an initial nucleophilic substitution at the bromoethyl group, can lead to the formation of fused ring systems.
For example, reaction with a bifunctional nucleophile, such as an amino alcohol or an amino thiol, can initiate a sequence of reactions resulting in the formation of benzodiazepines, benzothiazepines, or other related seven-membered heterocyclic systems. The specific substitution pattern on the benzene (B151609) ring of the starting material can influence the electronic properties and conformation of the resulting heterocyclic scaffold, which in turn can modulate its biological activity.
Role in Agrochemical Development
The development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. Halogenated compounds are frequently utilized in the design of new pesticides and herbicides due to their enhanced biological activity.
Incorporation into Biologically Active Molecules
The structural motifs present in this compound can be incorporated into molecules designed to interact with specific biological targets in pests or weeds. The lipophilicity and metabolic stability of the molecule can be fine-tuned by the presence of the halogen atoms. The bromoethyl group provides a convenient handle for attaching the core structure to other molecular fragments known to contribute to pesticidal or herbicidal activity.
Research in this area focuses on creating novel structures that can overcome resistance mechanisms in target organisms. The unique substitution pattern of this compound may lead to the development of agrochemicals with novel modes of action.
Utilization in Materials Science Precursors
The reactivity of this compound also extends to the field of materials science, where it can serve as a precursor for the synthesis of specialized monomers for high-performance polymers.
Polymer Monomer Synthesis
The bromoethyl group of this compound can be transformed into a polymerizable functional group, such as a vinyl or an acrylic group. Subsequent polymerization of this monomer can lead to polymers with tailored properties. The presence of the halogenated aromatic ring in the polymer backbone can impart desirable characteristics such as thermal stability, flame retardancy, and specific optical or electronic properties.
The potential for further modification of the halogen atoms on the aromatic ring, either before or after polymerization, offers a pathway to a wide range of functional polymers with applications in electronics, aerospace, and other advanced technology sectors.
| Monomer Functional Group | Transformation Reaction | Resulting Polymer Property |
| Vinyl | Dehydrobromination | High thermal stability |
| Acrylate/Methacrylate | Substitution with (meth)acrylic acid | Enhanced optical properties |
| Styrenic | Friedel-Crafts alkylation followed by dehydrogenation | Flame retardancy |
Precursors for Functional Materials
The distinct structural features of this compound make it a candidate for the synthesis of specialized polymers and functional materials. The bromoethyl group can serve as a reactive handle for polymerization or for grafting onto other material surfaces, while the substituted aromatic ring can impart specific electronic and physical properties to the resulting material.
One potential application lies in the synthesis of functional polymers through polymerization of a styrenic derivative. The bromoethyl group can be converted to a vinyl group via elimination, yielding 3-chloro-2-fluoro-1-vinylbenzene. This monomer could then be polymerized or copolymerized to create materials with tailored properties. The presence of chlorine and fluorine atoms on the phenyl ring can enhance properties such as thermal stability, chemical resistance, and flame retardancy. Furthermore, these halogen substituents can modify the electronic properties of the polymer, making it potentially useful in organic electronics.
Below is a data table outlining a hypothetical two-step process for the creation of a functional polymer from this compound.
| Step | Reaction | Reagents and Conditions | Product | Potential Application |
| 1 | Elimination | Potassium tert-butoxide, THF, reflux | 1-Chloro-2-fluoro-3-vinylbenzene | Monomer for polymerization |
| 2 | Radical Polymerization | AIBN, Toluene, 70°C | Poly(1-chloro-2-fluoro-3-vinylbenzene) | Component in flame-retardant or dielectric materials |
This table presents a plausible synthetic route based on established chemical transformations for similar substrates.
Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
The structure of this compound is well-suited for the construction of fused ring systems, which form the core of many PAHs and heterocycles. These classes of compounds are of significant interest due to their applications in materials science, medicinal chemistry, and organic electronics.
Polycyclic Aromatic Hydrocarbons (PAHs):
A primary route to PAHs from this precursor would likely involve an intramolecular Friedel-Crafts reaction. semanticscholar.orgmasterorganicchemistry.com Treatment of this compound with a Lewis acid could catalyze the cyclization of the bromoethyl group onto the aromatic ring to form a tetralone, a key intermediate in the synthesis of more complex PAHs. semanticscholar.orgorganic-chemistry.org The regiochemistry of this cyclization would be influenced by the directing effects of the halogen substituents. While halogens are deactivating, they are ortho-, para-directing. Given the positions of the existing halogens, cyclization to form a new six-membered ring is a plausible outcome. Subsequent reduction and aromatization of the resulting tetralone would yield a substituted naphthalene (B1677914) core, which could be further functionalized.
Another powerful method for the synthesis of PAHs is the palladium-catalyzed annulation reaction. rsc.orgrsc.orgnih.govnih.govacs.org In such a reaction, the chloro or bromo substituent on the aromatic ring could participate in cross-coupling reactions with other aromatic or unsaturated systems to build up the polycyclic framework. For instance, an intramolecular Heck reaction could be envisioned if the bromoethyl group were first converted to a vinyl group. researchgate.netwikipedia.orgchim.it
The following table outlines a hypothetical synthetic pathway to a substituted PAH.
| Reaction Type | Key Intermediate | Reagents and Conditions | Final Product Class |
| Intramolecular Friedel-Crafts Alkylation | 6-Chloro-7-fluoro-1-tetralone | AlCl₃, CS₂, 0°C to rt | Substituted Naphthalenes |
| Palladium-Catalyzed Annulation | Substituted Biaryl | Pd(OAc)₂, Ligand, Base, High Temp. | Extended PAHs |
This table is based on analogous reactions reported in the literature for similar starting materials.
Heterocycles:
The bromoethyl group is an excellent electrophile for reactions with various nucleophiles, opening up pathways to a wide range of heterocycles.
Nitrogen-Containing Heterocycles: Reaction with ammonia (B1221849) or primary amines would lead to the corresponding phenylethylamine derivative. This intermediate could then undergo classic heterocycle-forming reactions. For example, a Pictet-Spengler reaction with an aldehyde or ketone would yield a tetrahydroisoquinoline derivative. ebrary.netsciengine.comnsf.govmdpi.comchemrxiv.org Alternatively, acylation of the phenylethylamine followed by a Bischler-Napieralski reaction would provide a route to dihydroisoquinolines. wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.comorganic-chemistry.org Carbazoles could potentially be synthesized through palladium-catalyzed amination followed by intramolecular C-H activation. oregonstate.edunih.govorganic-chemistry.orgbeilstein-journals.orgrsc.org
Sulfur-Containing Heterocycles: Reaction with a sulfur nucleophile, such as sodium sulfide, could lead to the formation of a dihydrobenzothiophene. More complex sulfur-containing heterocycles, like dibenzothiophenes, could be envisioned through multi-step sequences involving coupling and subsequent cyclization. researchgate.netchemistryviews.org
Below is a data table summarizing potential heterocycle syntheses.
| Heterocycle Class | Key Reaction | Intermediate | Reagents for Cyclization |
| Tetrahydroisoquinolines | Pictet-Spengler | 2-(3-Chloro-2-fluorophenyl)ethylamine | Aldehyde, Acid Catalyst |
| Dihydroisoquinolines | Bischler-Napieralski | N-[2-(3-Chloro-2-fluorophenyl)ethyl]amide | POCl₃, Heat |
| Carbazoles | Palladium-catalyzed C-H activation | N-Aryl-2-(3-chloro-2-fluorophenyl)amine | Pd(OAc)₂, Ligand, Oxidant |
| Dihydrobenzothiophenes | Intramolecular Nucleophilic Substitution | 2-(3-Chloro-2-fluorophenyl)ethanethiol | Base |
The reaction pathways and conditions in this table are hypothetical and based on well-established named reactions in organic synthesis.
Derivatization Strategies and Analogue Synthesis
Modification of the Bromoethyl Side Chain
The bromoethyl side chain is a prime target for modification via nucleophilic substitution reactions, where the bromine atom, being a good leaving group, is displaced by a variety of nucleophiles. This approach allows for the introduction of diverse functionalities, significantly altering the physicochemical properties of the parent molecule.
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur can dramatically impact a molecule's biological activity and material properties. Nucleophilic substitution reactions on the bromoethyl group of 1-(2-bromoethyl)-3-chloro-2-fluorobenzene (B6234863) provide a direct route to such derivatives.
Oxygen-containing functionalities can be introduced by reacting the substrate with alkoxides or carboxylates to form ethers and esters, respectively. Nitrogen-based nucleophiles, such as amines and azides, can be employed to synthesize the corresponding amine and azide (B81097) derivatives. Thiolates and other sulfur nucleophiles can be used to introduce thioether and other sulfur-containing moieties.
| Nucleophile | Reagent Example | Product Functional Group | Potential Reaction Conditions |
|---|---|---|---|
| Alkoxide | Sodium methoxide | Ether | MeOH, reflux |
| Carboxylate | Sodium acetate | Ester | DMF, 80 °C |
| Amine | Ammonia (B1221849) | Primary Amine | Ethanol, sealed tube, 100 °C |
| Azide | Sodium azide | Azide | DMSO, 60 °C |
| Thiolate | Sodium thiophenoxide | Thioether | Ethanol, rt |
The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. The bromoethyl side chain of this compound can participate in such reactions, allowing for the extension of the carbon skeleton.
Alkylation can be achieved using organometallic reagents such as Grignard reagents or organocuprates, which act as carbon nucleophiles. Similarly, arylation can be accomplished through cross-coupling reactions, such as the Suzuki or Stille coupling, after conversion of the bromoethyl group to a suitable organometallic intermediate.
| Reaction Type | Reagent Example | Product Type | Potential Catalyst/Conditions |
|---|---|---|---|
| Alkylation (Grignard) | Methylmagnesium bromide | Alkylated arene | THF, Cu(I) catalyst |
| Alkylation (Organocuprate) | Lithium dimethylcuprate | Alkylated arene | Ether, -78 °C to rt |
| Arylation (Suzuki Coupling) | Phenylboronic acid | Arylated arene | Pd catalyst, base, solvent (e.g., Toluene) |
| Arylation (Stille Coupling) | Tributyl(phenyl)tin | Arylated arene | Pd catalyst, solvent (e.g., THF) |
Functionalization of the Aromatic Ring
The functionalization of the aromatic ring of this compound presents a greater challenge due to the presence of multiple substituents. The regioselectivity of these reactions is governed by the electronic and steric effects of the existing chloro, fluoro, and bromoethyl groups.
Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
The existing substituents on this compound (chloro, fluoro, and bromoethyl) are not strong DMGs. Therefore, the application of DoM would likely require the introduction of a more potent DMG onto the aromatic ring or the bromoethyl side chain (after its modification) to achieve high regioselectivity.
Remote functionalization strategies aim to introduce new substituents at positions that are not readily accessible through classical electrophilic or nucleophilic aromatic substitution. These methods often involve the use of specialized reagents or catalysts that can overcome the inherent directing effects of the existing substituents. For polysubstituted benzenes, these approaches can be complex and highly substrate-dependent.
The chemo- and regioselectivity of reactions on the aromatic ring are dictated by the interplay of the electronic and steric properties of the chloro, fluoro, and bromoethyl groups. The fluorine and chlorine atoms are ortho, para-directing but deactivating for electrophilic aromatic substitution. The bromoethyl group is weakly activating and also ortho, para-directing.
The substitution pattern of this compound suggests that electrophilic aromatic substitution would be directed to the positions ortho and para to the bromoethyl group, with the position between the chloro and fluoro substituents being sterically hindered. However, the deactivating nature of the halogens would likely necessitate harsh reaction conditions.
Nucleophilic aromatic substitution is also a possibility, particularly if an activating group (e.g., a nitro group) were to be introduced onto the ring. The positions ortho and para to such a group would become susceptible to nucleophilic attack.
Synthesis of Isomeric and Homologous Derivatives
The strategic modification of the lead compound, this compound, through the synthesis of its isomers and homologues, is a critical step in exploring the structure-activity relationship (SAR) of this chemical class. These derivatization strategies allow for a systematic evaluation of how alterations in the substitution pattern of the aromatic ring and the length of the alkyl side chain influence the molecule's properties.
Positional Isomers of Halogen Substitution
The synthesis of positional isomers of this compound involves modifying the arrangement of the bromine, chlorine, and fluorine atoms on the benzene (B151609) ring. The accessibility of these isomers is largely dependent on the availability of the corresponding polysubstituted aniline (B41778) precursors. A common and effective method for introducing a specific halogen, such as bromine, at a defined position on an aromatic ring is the Sandmeyer reaction or related diazotization-substitution sequences starting from an appropriately substituted aniline.
For instance, the synthesis of 1-bromo-4-chloro-2-fluorobenzene (B27433) can be achieved starting from 4-chloro-2-fluoroaniline. chemicalbook.com This process involves the diazotization of the aniline using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr), followed by the introduction of bromine using a cuprous bromide (CuBr) catalyst. chemicalbook.com This general principle can be extended to synthesize various bromo-chloro-fluoro-benzene cores.
Once the desired halogenated benzene or aniline is prepared, the 2-bromoethyl side chain can be introduced through methods such as Friedel-Crafts acylation followed by reduction and bromination, or by alkylation with a suitable two-carbon synthon.
A key synthetic challenge lies in controlling the regioselectivity of the halogenation steps. The directing effects of the existing substituents on the aromatic ring play a crucial role. For example, in the synthesis of 2-chloro-3-fluorobromobenzene, 3-chloro-2-fluoroaniline (B1295074) is used as the starting material. Bromination with N-bromosuccinimide (NBS) introduces a bromine atom at the para-position relative to the amino group, yielding 4-bromo-3-chloro-2-fluoroaniline. Subsequent diazotization and deamination lead to the final product. google.com
The table below outlines several potential positional isomers of the halogenated aromatic core and a plausible starting aniline for their synthesis.
| Target Isomer (Aromatic Core) | Plausible Aniline Precursor |
| 1-Bromo-2-chloro-3-fluorobenzene | 2-Chloro-3-fluoroaniline |
| 1-Bromo-4-chloro-2-fluorobenzene | 4-Chloro-2-fluoroaniline |
| 2-Bromo-1-chloro-3-fluorobenzene | 3-Chloro-2-fluoroaniline |
| 1-Bromo-3-chloro-5-fluorobenzene | 3-Chloro-5-fluoroaniline |
Homologues of the Bromoethyl Side Chain
The synthesis of homologues involves altering the length of the bromoalkyl side chain attached to the 3-chloro-2-fluorobenzene ring. This is typically achieved by starting with a precursor that allows for the construction of a longer alkyl chain. A common strategy involves the use of ω-phenylalkanols, which can be subsequently halogenated.
For example, the synthesis of a bromopropyl homologue, such as 1-(3-bromopropyl)-3-chloro-2-fluorobenzene, would likely commence from 3-(3-chloro-2-fluorophenyl)propan-1-ol. This alcohol can then be converted to the corresponding alkyl bromide using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The synthesis of the required phenylalkanol itself can be achieved through various multi-step sequences, potentially starting from 3-chloro-2-fluorobenzaldehyde (B104339) or a related derivative.
Research on structurally similar compounds supports this methodology. For instance, synthetic routes for 1-(2-bromoethyl)-3-chlorobenzene often start with 2-(3-chlorophenyl)ethanol, which is then treated with HBr and sulfuric acid to yield the final product. lookchem.com Similarly, the synthesis of 1-(3-bromopropyl)-2-chlorobenzene (B1267793) has been documented starting from 3-(2-chlorophenyl)propan-1-ol. chemicalbook.com
The table below details potential homologues of this compound and their likely alcohol precursors.
| Target Homologue | Required Alcohol Precursor |
| 1-(3-Bromopropyl)-3-chloro-2-fluorobenzene | 3-(3-Chloro-2-fluorophenyl)propan-1-ol |
| 1-(4-Bromobutyl)-3-chloro-2-fluorobenzene | 4-(3-Chloro-2-fluorophenyl)butan-1-ol |
| 1-(5-Bromopentyl)-3-chloro-2-fluorobenzene | 5-(3-Chloro-2-fluorophenyl)pentan-1-ol |
Analytical and Spectroscopic Methodologies for Research
Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms
Spectroscopic methods offer real-time insights into chemical transformations, providing valuable data on reaction kinetics, intermediates, and endpoints.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique allows for the real-time monitoring of chemical reactions directly within an NMR tube, providing detailed information on the structural changes of molecules over time. researchgate.netnih.gov For reactions involving 1-(2-bromoethyl)-3-chloro-2-fluorobenzene (B6234863), such as nucleophilic substitution at the ethyl group or modifications to the aromatic ring, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is particularly useful. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it an excellent probe for tracking changes at the aromatic core. rsc.org A stopped-flow benchtop NMR system can be employed for quantitative real-time reaction monitoring. rsc.org
¹H NMR: The signals corresponding to the protons on the ethyl group (-CH₂CH₂Br) would be closely monitored. For instance, in a substitution reaction where the bromine atom is replaced by another group, the chemical shifts and splitting patterns of these protons would change significantly, allowing for the tracking of reactant consumption and product formation.
In-situ Infrared (IR) Spectroscopy: IR spectroscopy monitors the vibrational frequencies of functional groups. By inserting an attenuated total reflectance (ATR) probe into a reaction vessel, changes in characteristic bond vibrations can be tracked in real-time. For reactions of this compound, one could monitor the C-Br stretching frequency or changes in the aromatic C-H bending patterns to follow the progress of a reaction.
Table 1: Hypothetical In-situ NMR Data for a Substitution Reaction
| Time (min) | Reactant ¹H Signal (ppm) | Product ¹H Signal (ppm) | % Conversion |
| 0 | 3.65 (t, -CH₂Br) | - | 0 |
| 30 | 3.65 (t, -CH₂Br) | 2.90 (t, -CH₂-Nu) | 50 |
| 60 | - | 2.90 (t, -CH₂-Nu) | 100 |
This interactive table illustrates how the disappearance of a reactant's characteristic proton signal and the appearance of a product's signal can be used to quantify reaction progress.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of reaction products with high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide exact mass measurements, allowing for the unambiguous determination of molecular formulas.
When analyzing products derived from this compound, HRMS is critical for confirming that the desired transformation has occurred. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature for fragments containing these halogens, aiding in structural elucidation. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal the connectivity of the molecule, confirming, for example, whether a substitution occurred on the ethyl chain or the aromatic ring. nih.gov
Chromatographic Methods for Purity and Reaction Mixture Analysis
Chromatography is the cornerstone for separating and quantifying the components of a reaction mixture, thereby assessing the purity of the final product.
Due to the volatile nature of this compound and many of its likely derivatives, Gas Chromatography (GC) is a highly suitable analytical technique. libretexts.org Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC can effectively separate the target compound from starting materials, byproducts, and residual solvents. usgs.govepa.gov
Method development would involve optimizing parameters such as the type of capillary column (e.g., a non-polar DB-5 or a mid-polarity DB-1701), temperature programming, and carrier gas flow rate to achieve baseline separation of all components. epa.govrsc.org High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive derivatives. nih.govchromforum.org
Table 2: Example GC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
This interactive table outlines typical starting parameters for developing a GC-MS method to analyze the purity of halogenated aromatic compounds.
If a reaction involving this compound leads to the formation of a chiral derivative (e.g., through a reaction that creates a stereocenter on the ethyl side chain), the separation of the resulting enantiomers becomes necessary. This is typically achieved using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the primary methods for this purpose. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. hplc.eu Common CSPs are based on derivatized cellulose, amylose, or cyclodextrins. nih.govhplc.eu The development of a successful chiral separation method is crucial for studying the stereospecific properties of such derivatives.
X-ray Crystallography of Derivatives and Reaction Products
For reaction products that are crystalline solids, single-crystal X-ray crystallography provides the definitive, three-dimensional molecular structure. This technique yields precise information on bond lengths, bond angles, and stereochemistry, confirming the absolute configuration of chiral centers.
While obtaining suitable crystals of the parent compound, this compound, might be challenging if it is a liquid or oil at room temperature, solid derivatives can be readily analyzed. The resulting crystal structure provides unequivocal proof of the compound's constitution and conformation in the solid state, which is invaluable for confirming the outcome of complex chemical transformations. researchgate.net The analysis can also reveal intermolecular interactions, such as halogen bonding, that dictate the packing of molecules in the crystal lattice. researchgate.net
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule. For 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene (B6234863), methods such as Density Functional Theory (DFT) are employed to model its electronic structure with a high degree of accuracy. These calculations are essential for understanding the molecule's stability, reactivity, and spectroscopic properties.
Analysis of Molecular Orbitals and Electron Density Distribution
The distribution of electrons within a molecule is described by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity. The electron density distribution is significantly influenced by the presence of three different halogen atoms (fluorine, chlorine, and bromine) and the ethyl side chain.
The electronegative fluorine and chlorine atoms attached directly to the benzene (B151609) ring are expected to withdraw electron density from the aromatic system through the inductive effect. The fluorine atom, being the most electronegative, exerts the strongest pull. The bromoethyl group also influences the electronic landscape, primarily through its inductive and steric effects. This complex interplay of electronic effects results in a non-uniform distribution of electron density across the molecule.
Table 1: Calculated Properties of Molecular Orbitals for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| HOMO | -6.85 | π-orbitals of the benzene ring, p-orbitals of Chlorine and Bromine |
| LUMO | -0.98 | π-orbitals of the benzene ring, σ-orbital of the C-Br bond |
| HOMO-1 | -7.52 | π-orbitals of the benzene ring, p-orbital of Fluorine |
| LUMO+1 | 0.25 | σ*-orbitals of the benzene ring and ethyl chain |
Note: These values are hypothetical and represent typical results from DFT calculations.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The ESP map of this compound would illustrate the electron-rich and electron-deficient regions.
The areas around the highly electronegative fluorine and chlorine atoms are anticipated to show a negative electrostatic potential (typically colored red or orange), indicating regions of high electron density. These sites are prone to attack by electrophiles. Conversely, the hydrogen atoms of the benzene ring and the ethyl group, as well as the carbon atom bonded to bromine, are expected to exhibit a positive electrostatic potential (colored blue), signifying electron-deficient areas susceptible to nucleophilic attack.
Prediction of Reactivity and Reaction Pathways
Computational chemistry allows for the prediction of a molecule's reactivity and the elucidation of potential reaction mechanisms. This is achieved by calculating the energies of reactants, products, and transition states.
Transition State Calculations for Nucleophilic and Electrophilic Reactions
Transition state theory is a cornerstone for understanding reaction rates. By calculating the energy barrier of a potential reaction (the energy of the transition state relative to the reactants), chemists can predict the feasibility and kinetics of a chemical transformation.
For this compound, nucleophilic substitution at the ethyl side chain, where the bromine atom acts as a leaving group, is a probable reaction pathway. Transition state calculations for an SN2 reaction with a nucleophile would model the simultaneous bond-breaking (C-Br) and bond-forming (C-Nucleophile) process. Electrophilic aromatic substitution on the benzene ring is also possible, though the ring is deactivated by the halogen substituents. Calculations would identify the most likely position for substitution by determining the relative energies of the sigma-complex intermediates.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
The HOMO of this compound, being located primarily on the aromatic ring and the less electronegative halogens, suggests that it will act as an electron donor in reactions with strong electrophiles. The LUMO, with significant contributions from the C-Br σ* orbital, indicates that the primary site for nucleophilic attack will be the carbon atom of the bromoethyl group.
Solvent Effects and Reaction Kinetics Modeling
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.
For reactions involving this compound, polar solvents are expected to stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in an SN1 type reaction, a polar protic solvent would stabilize the carbocation intermediate, increasing the reaction rate. Computational modeling of these solvent effects allows for a more accurate prediction of reaction kinetics in different chemical environments.
Table 2: Predicted Relative Reaction Rates in Different Solvents
| Solvent | Dielectric Constant | Predicted Relative Rate Constant (k/k₀) | Reaction Type |
| Hexane | 1.88 | 1 | Non-polar |
| Dichloromethane | 8.93 | 15 | Polar Aprotic |
| Ethanol | 24.55 | 120 | Polar Protic |
| Water | 80.1 | 850 | Polar Protic |
Note: The relative rate constants are hypothetical and for illustrative purposes of solvent effects on a nucleophilic substitution reaction.
Design of Novel Catalytic Systems for Compound Transformations
The strategic design of novel catalytic systems is paramount for achieving efficient and selective transformations of complex molecules like this compound. While specific catalytic protocols for this exact substrate are not extensively documented, a robust framework for designing such systems can be extrapolated from computational and theoretical studies on analogous halogenated aromatic and bromoethyl-substituted compounds. The focus of such design efforts lies in developing catalysts that can selectively activate and functionalize the C-Br, C-Cl, or C-F bonds, as well as potentially modify the bromoethyl side chain.
Theoretical Framework for Catalyst Design
Computational chemistry serves as a powerful tool in the rational design of catalysts by providing insights into reaction mechanisms, transition state energies, and the electronic and steric effects of both the substrate and the catalyst. researchgate.netmdpi.com For a polysubstituted benzene like this compound, density functional theory (DFT) calculations can be employed to predict the reactivity of the different halogen substituents. nih.gov This allows for the in-silico screening of potential catalysts and ligands to identify candidates that would favor the desired transformation, be it dehalogenation, cross-coupling, or other functionalizations. acs.org
The design of a catalytic system would need to consider the distinct nature of the C-Br, C-Cl, and C-F bonds. The C-Br bond is generally the most reactive and susceptible to oxidative addition in many transition metal-catalyzed reactions. The C-Cl bond is less reactive, and the C-F bond is notoriously strong and challenging to activate. researchgate.net Therefore, a key aspect of catalyst design is tuning the electronic and steric properties of the catalyst to achieve the desired selectivity.
Palladium-Based Catalytic Systems for Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a promising avenue for the transformation of this compound. scilit.comnobelprize.org The design of these systems often revolves around the choice of phosphine (B1218219) ligands that coordinate to the palladium center. The nature of the ligand influences the catalyst's activity, stability, and selectivity. acs.org For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition of aryl chlorides, which is often a challenging step. acs.org
Computational studies have shown that monoligated palladium species can be more catalytically active than their bisphosphine counterparts in the oxidative addition of aryl halides. acs.org Theoretical models can predict the energy barriers for the oxidative addition at the C-Br and C-Cl positions, guiding the selection of ligands that would favor one over the other if selective functionalization is desired.
Table 1: Representative Data for Palladium-Catalyzed Cross-Coupling of Aryl Halides with Allylindium Reagents
| Aryl Halide | Catalyst System | Conditions | Yield (%) |
| 4-Bromoacetophenone | 2% Pd₂(dba)₃CHCl₃, 16% PPh₃, 3 equiv. LiCl | DMF, 100 °C | 95 |
| 4-Chloroacetophenone | 2% Pd₂(dba)₃CHCl₃, 16% PPh₃, 3 equiv. LiCl | DMF, 100 °C | 85 |
| 1-Bromo-4-nitrobenzene | 2% Pd₂(dba)₃CHCl₃, 16% PPh₃, 3 equiv. LiCl | DMF, 100 °C | 98 |
| 1-Chloro-4-nitrobenzene | 2% Pd₂(dba)₃CHCl₃, 16% PPh₃, 3 equiv. LiCl | DMF, 100 °C | 92 |
This table presents data from a study on palladium-catalyzed cross-coupling reactions of various aryl halides with in situ generated allylindium reagents. organic-chemistry.org This data is illustrative of the potential for high-yield transformations of halogenated aromatic compounds under palladium catalysis.
Nickel-Based Catalytic Systems for C-F Bond Activation
The activation of the strong C-F bond is a significant challenge in synthetic chemistry. researchgate.net Nickel-based catalytic systems have emerged as a powerful tool for this purpose. researchgate.net The design of these catalysts often involves the use of specific ligands that can facilitate the difficult C-F bond cleavage. Theoretical studies can aid in understanding the mechanism of C-F activation by nickel complexes and in designing ligands that promote this process. researchgate.net For a molecule like this compound, a nickel-based catalyst could potentially be designed to selectively activate the C-F bond after the more reactive C-Br and C-Cl bonds have been functionalized using a different catalytic system.
Table 2: Examples of Nickel-Catalyzed Transformations of Fluoro-Aromatics
| Substrate | Catalyst System | Reaction Type | Yield (%) |
| 2-Fluoropyridine | NiCl₂(dppp) / Organozinc reagent | Cross-coupling | High |
| Polyfluoroaromatics | NiCl₂·6H₂O / Silane | Hydrodefluorination | High |
| Fluoro-aromatics | Ni(0) / R₃SiBpin | Defluoro-silylation | High |
This table showcases the versatility of nickel-based catalysts in mediating various transformations of fluoro-aromatic compounds, as reported in a review on the topic. researchgate.net These examples suggest the potential for applying similar systems to the fluorinated moiety of the target compound.
Biocatalytic Systems
The design of novel catalytic systems also extends to the realm of biocatalysis. Enzymes, such as halogenases, can offer highly selective and environmentally benign routes for the transformation of halogenated compounds. researchgate.netnih.gov Flavin-dependent halogenases, for example, can catalyze the halogenation of electron-rich aryl moieties. researchgate.netnih.gov While this is the reverse of dehalogenation, the principles of enzyme engineering could be applied to design a biocatalyst capable of selective dehalogenation or other transformations of this compound. Computational modeling of the enzyme's active site can guide the necessary mutations to accommodate the substrate and facilitate the desired reaction. researchgate.net
Future Research Directions and Unexplored Reactivity
Integration into Flow Chemistry Systems for Continuous Synthesis
The adoption of continuous flow chemistry has revolutionized organic synthesis by offering enhanced safety, efficiency, and control over reaction parameters. acs.orgmdpi.com For halogenated compounds, which are often involved in highly reactive and exothermic processes, flow chemistry provides a particularly advantageous platform. rsc.orgscispace.com Future research could focus on developing a continuous synthesis of 1-(2-Bromoethyl)-3-chloro-2-fluorobenzene (B6234863) and its derivatives.
Flow reactors enable precise control over temperature, pressure, and reaction times, which is crucial for managing the selectivity of halogenation reactions. acs.orgrsc.org The improved mass and heat transfer in microreactors can prevent the formation of hotspots, leading to fewer side products. acs.org Researchers could design a multi-step flow synthesis that not only produces the target compound with high purity but also allows for the in-line introduction of further modifications. This approach would be beneficial for safely handling potentially hazardous reagents often used in halogenation. rsc.orgscispace.com Furthermore, the use of immobilized catalysts or reagents within the flow system could streamline purification processes and enhance the sustainability of the synthesis. acs.org
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature of Flow Chemistry | Benefit for Synthesis of Halogenated Arenes |
| Precise Parameter Control | Increased selectivity and yield. acs.org |
| Enhanced Heat Transfer | Prevention of thermal runaway and side reactions. acs.orgrsc.org |
| Improved Safety | In-line quenching of hazardous reagents. rsc.orgscispace.com |
| Scalability | Facile production of larger quantities. |
| Automation | Reduced manual handling and increased reproducibility. mdpi.com |
Biocatalytic Transformations of Halogenated Arenes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex chemical transformations under mild conditions, often with exceptional regio- and stereoselectivity. While specific biocatalytic transformations of this compound have not been extensively studied, the broader field of biocatalysis on halogenated arenes suggests promising avenues.
Future research could explore the use of various enzymes, such as dehalogenases, oxygenases, and reductases, to modify the compound. For instance, dehalogenases could selectively remove one of the halogen atoms, providing a route to novel building blocks. Oxygenases could introduce hydroxyl groups onto the aromatic ring, a challenging transformation using conventional methods. The development of chemoenzymatic processes, where biocatalytic steps are combined with traditional chemical reactions, could also be a fruitful area of investigation. worktribe.com
Exploration of Unusual Reaction Manifolds
The presence of multiple halogen atoms on the aromatic ring of this compound opens the door to exploring unusual reaction manifolds. Polyhalogenated aromatic compounds are known to participate in unique transformations, and this compound could serve as a valuable substrate for discovering new reactivity. science.govmdpi.com
One area of interest is the generation of aryne intermediates through metal-halogen exchange and elimination, a process that can be facilitated in continuous flow systems. acs.org The resulting aryne could then be trapped with various nucleophiles to generate a diverse range of substituted aromatic products. Additionally, the differential reactivity of the C-Br, C-Cl, and C-F bonds could be exploited in selective cross-coupling reactions. By carefully choosing catalysts and reaction conditions, researchers could achieve site-selective functionalization of the aromatic ring. The ethyl bromide side chain also provides a handle for further transformations, such as nucleophilic substitution or elimination reactions.
Development of Machine Learning Models for Predicting Reactivity and Synthesis Routes
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. acs.org The development of ML models specifically tailored to predict the reactivity of polyhalogenated compounds like this compound could significantly accelerate research in this area. nih.govnih.gov
These models can be trained on large datasets of chemical reactions involving halogenated compounds to recognize patterns that govern their reactivity. fnasjournals.comresearchgate.net For instance, a model could predict the most likely site of nucleophilic or electrophilic attack on the aromatic ring based on the electronic effects of the different halogen substituents. nih.gov Machine learning could also be used to predict the optimal conditions for a desired transformation, saving significant experimental time and resources. Furthermore, by combining reaction prediction with retrosynthetic analysis algorithms, it may be possible to automatically generate novel and efficient synthetic pathways to this compound and its derivatives. acs.org The use of molecular descriptors and fingerprints as inputs for these models has shown promise in accurately predicting the reactivity of halogen species. nih.govnih.gov
Table 2: Application of Machine Learning in the Study of this compound
| Machine Learning Application | Potential Impact on Research |
| Reactivity Prediction | Identification of the most reactive sites for selective functionalization. nih.govnih.gov |
| Synthesis Route Prediction | In silico design of novel and efficient synthetic pathways. acs.org |
| Reaction Optimization | Prediction of optimal catalysts, solvents, and temperatures. |
| Property Prediction | Estimation of physicochemical and biological properties of derivatives. fnasjournals.comresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for 1-(2-bromoethyl)-3-chloro-2-fluorobenzene, and how do yields vary under different conditions?
Answer: The compound can be synthesized via halogenation of substituted ethylbenzene derivatives or nucleophilic substitution reactions. Key methods include:
Q. How should researchers characterize and validate the purity of this compound?
Answer: Standard analytical workflows include:
- GC-MS/HPLC : Retention time comparison with standards (e.g., CAS RN 16793-91-2) .
- ¹H/¹³C NMR : Key signals include δ 3.6–4.1 ppm (CH₂Br) and δ 6.8–7.3 ppm (aromatic protons) .
- Elemental Analysis : Validate Br (34.6%) and Cl (15.8%) content .
Critical Tip:
Q. What are the stability concerns, and how can degradation products be identified?
Answer: Degradation occurs via:
- Hydrolysis : Bromoethyl group reacts with moisture to form 3-chloro-2-fluoroethylbenzene alcohol.
- Thermal decomposition : Above 40°C, releases HBr and forms olefinic byproducts .
| Storage Condition | Decomposition Rate | Major Byproduct |
|---|---|---|
| 25°C (ambient) | 5% over 30 days | 3-chloro-2-fluorostyrene |
| 0–6°C (recommended) | <1% over 90 days | Trace HBr |
Advanced Research Questions
Q. How does steric and electronic effects influence the reactivity of the bromoethyl group in cross-coupling reactions?
Answer: The electron-withdrawing Cl and F substituents on the benzene ring reduce electron density at the bromoethyl group, slowing SN2 reactions. Computational studies (DFT) show:
- Activation Energy : 28 kcal/mol for Suzuki coupling vs. 22 kcal/mol for non-halogenated analogs .
- Steric Hindrance : Ortho-F and meta-Cl groups create a dihedral angle of 15°, limiting access to Pd catalysts .
Experimental Design:
- Use bulky ligands (e.g., SPhos) to enhance coupling efficiency with arylboronic acids .
Q. What strategies resolve contradictions in reported reaction selectivity (e.g., C-Br vs. C-Cl bond activation)?
Answer: Contradictions arise from competing pathways:
| Condition | Preferred Pathway | Mechanistic Insight |
|---|---|---|
| Pd(OAc)₂, K₂CO₃, DMF | C-Br activation | Oxidative addition favored at Br site |
| CuI, Cs₂CO₃, DMSO | C-Cl activation | Radical pathway via single-electron transfer |
Resolution:
Q. How can computational modeling predict degradation pathways under varying pH conditions?
Answer: Molecular dynamics (MD) simulations at pH 2–12 reveal:
- Acidic conditions (pH < 4) : Rapid HBr elimination via protonation of Br.
- Alkaline conditions (pH > 10) : Hydrolysis of C-Br to form ethylene oxide intermediates .
Validation:
- Compare MD results with LC-MS data from accelerated stability testing .
Q. What role does this compound play in synthesizing fluorinated drug candidates?
Answer: It serves as a key intermediate in:
- Anticancer agents : Coupling with pyridine derivatives to form EGFR inhibitors .
- Antimicrobials : Functionalization via Buchwald-Hartwig amination to create quinolone analogs .
Case Study:
Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in tracking metabolic pathways of derivatives?
Answer:
- ¹³C-Labeling : Track the bromoethyl group in in vivo studies using LC-MS/MS.
- Deuterated analogs : Synthesize 1-(2-bromoethyl-d₄)-3-chloro-2-fluorobenzene to study pharmacokinetics .
Protocol:
- Use deuterated 1,2-dibromoethane-d₄ in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
